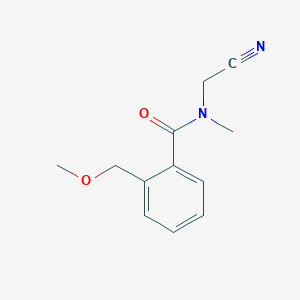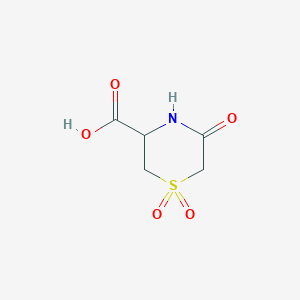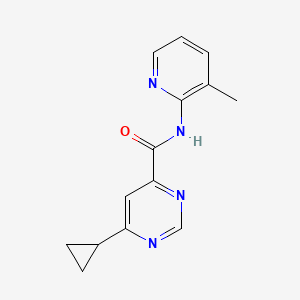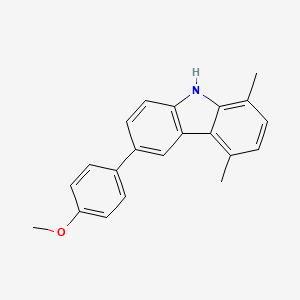![molecular formula C14H10ClF3N2OS B2878616 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 790683-53-3](/img/structure/B2878616.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide, also known as CTMP, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Inhibition of NF-kappaB and AP-1 Gene Expression
The compound N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, related to the queried chemical structure, has been investigated for its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This study aimed at improving oral bioavailability and involved modifying various positions on the pyrimidine ring. The research identified modifications that retained or enhanced inhibitory activity and improved gastrointestinal permeability, suggesting potential for therapeutic applications (Palanki et al., 2000).
Cobalt-catalyzed Coupling Reactions
Aromatic carboxamides and 2-phenylpyridine derivatives, closely related to the chemical , have been ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This process highlights a method for creating complex molecules through directed C-H bond activation, showcasing the versatility of these compounds in synthetic organic chemistry (Chen et al., 2011).
Spectroscopic Properties of Acridinium Derivatives
Investigations into the spectroscopic properties of acridinium derivatives, including sulfonamides, have revealed that these compounds exhibit shifts in UV absorption and fluorescence spectra. Such studies contribute to the understanding of the photophysical behavior of related compounds, which can be applied in designing fluorescent probes and materials (Mu et al., 2009).
Antipathogenic Activity of Thiourea Derivatives
Research on acylthioureas derived from aromatic compounds with halogen and methyl groups, similar in structure to the queried compound, has shown significant antipathogenic activity. These findings suggest the potential of such compounds in developing new antimicrobial agents with specific mechanisms of action (Limban et al., 2011).
Mecanismo De Acción
Target of Action
AKOS001083556, also known as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide or EN300-26593761, is an amide derivative that selectively activates p300 HAT activity . The primary target of this compound is the p300 protein, a histone acetyltransferase (HAT) that plays a crucial role in cell growth and differentiation by regulating gene expression.
Mode of Action
The compound directly binds to p300, leading to the activation of its HAT activity . This interaction results in the acetylation of histones, a process that loosens the DNA structure, allowing transcription factors to access the DNA and initiate gene expression.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c1-22-13-9(3-2-6-19-13)12(21)20-8-4-5-11(15)10(7-8)14(16,17)18/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNJMIKDXFKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)


![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)




![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)
